[2,4'-Bipyridin]-3-ylmethanamine

Catalog No.
S819479
CAS No.
1255635-03-0
M.F
C11H11N3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,4'-Bipyridin]-3-ylmethanamine

CAS Number

1255635-03-0

Product Name

[2,4'-Bipyridin]-3-ylmethanamine

IUPAC Name

(2-pyridin-4-ylpyridin-3-yl)methanamine

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C11H11N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H,8,12H2

InChI Key

LSEJIFXLXYCLKS-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CN

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CN

[2,4'-Bipyridin]-3-ylmethanamine is an organic compound with the molecular formula C10H10N2C_{10}H_{10}N_2 and a molecular weight of 174.20 g/mol. It features a bipyridine structure, where two pyridine rings are connected at the 2 and 4 positions, with a methanamine group attached at the 3 position. This compound falls under the category of nitrogen-containing heterocycles, which are significant in various chemical and biological applications.

Typical of amines and heterocycles:

  • Oxidation: The amine group can be oxidized to form imines or nitriles under appropriate conditions.
  • Alkylation: The nitrogen atom can participate in alkylation reactions, leading to the formation of quaternary ammonium salts.
  • Formation of Coordination Complexes: This compound can act as a ligand in coordination chemistry, forming complexes with transition metals, which is crucial for catalysis and material science.

  • Antimicrobial Activity: Some bipyridine derivatives exhibit antibacterial properties.
  • Anticancer Potential: Certain derivatives have shown promise in cancer treatment by interacting with cellular pathways.

Further studies are necessary to elucidate the specific biological effects of [2,4'-Bipyridin]-3-ylmethanamine.

The synthesis of [2,4'-Bipyridin]-3-ylmethanamine typically involves the following methods:

  • Coupling Reactions: The compound can be synthesized through coupling reactions involving pyridine derivatives. For example, a common method includes the reaction between 2-bromopyridine and 3-aminomethylpyridine.
  • Reduction Reactions: Starting from corresponding nitriles or imines, reduction processes can yield the desired amine.
  • Rearrangement Reactions: Certain rearrangement strategies may also be employed to construct this compound from simpler precursors.

These methods highlight the versatility in synthesizing bipyridine derivatives.

[2,4'-Bipyridin]-3-ylmethanamine has potential applications in various fields:

  • Catalysis: It can serve as a ligand in catalytic systems for organic transformations.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Pharmaceuticals: Given its structural characteristics, it could be explored for developing new drugs targeting specific biological pathways.

Interaction studies involving [2,4'-Bipyridin]-3-ylmethanamine primarily focus on its ability to form complexes with metal ions. These interactions are crucial in fields like coordination chemistry and catalysis. The ligand's ability to stabilize metal ions can enhance catalytic activity or modify electronic properties of materials.

Similar Compounds

Several compounds exhibit structural similarities to [2,4'-Bipyridin]-3-ylmethanamine. Here’s a comparison of some notable ones:

Compound NameCAS NumberUnique Features
[2,2'-Bipyridine]1474Contains two pyridine rings linked at the 2 position; used in coordination chemistry.
[2-(3-Aminopyridin-2-yl)acetonitrile]1018949-67-1Features an amino group and nitrile; potential for different reactivity patterns.
4-[2,2':6',2''-Terpyridin]-4'-ylaniline178265-65-1Contains a terpyridine structure; known for its applications in photonics and materials science.

These compounds highlight the diversity within bipyridine derivatives while showcasing the unique attributes of [2,4'-Bipyridin]-3-ylmethanamine regarding its potential applications and reactivity profiles.

XLogP3

0.3

Dates

Last modified: 08-16-2023

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